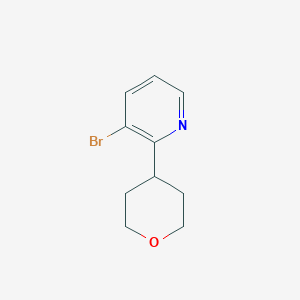
3-Bromo-2-(oxan-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(oxan-4-yl)pyridine: is a chemical compound with the molecular formula C10H12BrNO It is a brominated pyridine derivative, where the bromine atom is positioned at the third carbon of the pyridine ring, and an oxan-4-yl group is attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(oxan-4-yl)pyridine typically involves the bromination of 2-(oxan-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 3-Bromo-2-(oxan-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include 2-(oxan-4-yl)pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.
Oxidation and Reduction: Oxidized or reduced pyridine derivatives with altered electronic properties.
科学的研究の応用
Chemistry: 3-Bromo-2-(oxan-4-yl)pyridine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-2-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-4-yl group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological system and the nature of the target molecule.
類似化合物との比較
- 3-Bromo-4-(oxan-4-yl)pyridine
- 3-Bromo-4-(oxan-4-yl)-2-chloropyridine
- 6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Comparison: 3-Bromo-2-(oxan-4-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxan-4-yl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
3-bromo-2-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-5-12-10(9)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
InChIキー |
JYTWVOBKOYIHED-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

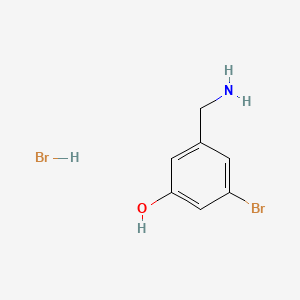
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)

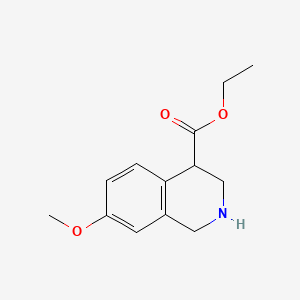
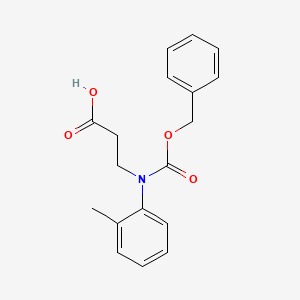
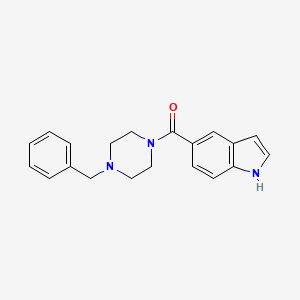
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
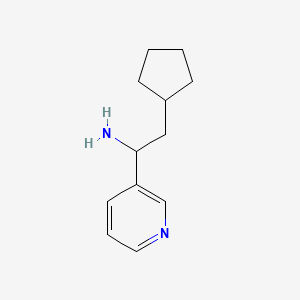
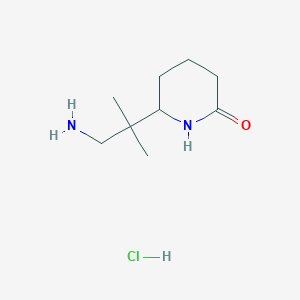
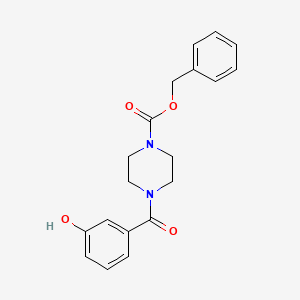
![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
